molecular formula C18H15N5O2 B2736407 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034370-48-2

2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B2736407
CAS RN: 2034370-48-2
M. Wt: 333.351
InChI Key: VIZOWCOBCNFLMG-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide, also known as FIPI, is a small molecule inhibitor that has been widely studied for its potential applications in various scientific research fields.

Scientific Research Applications

Antiproliferative Activity in Cancer Cells

This compound has been investigated for its antiproliferative properties against human cancer cell lines. Studies have evaluated its effects on prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells . Notably, compounds 5g and 6f demonstrated significant activity against the DU-145 prostate cancer cell line, with IC50 values of 0.68 μM and 0.54 μM, respectively. These derivatives effectively inhibit microtubule assembly formation in DU-145 cells, as observed through tubulin polymerization assays and immunofluorescence analysis .

Antitumor Properties

Novel derivatives of this compound, specifically 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, were designed and synthesized as potential antitumor agents. In vitro antitumor assays revealed moderate to high inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 .

Regiocontrolled Synthesis of Substituted Imidazoles

Imidazoles play a crucial role in functional molecules used across various applications. Recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles have highlighted their importance in drug discovery, materials science, and other fields .

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-17(11-23-12-22-13-4-1-2-5-15(13)23)21-10-14-18(20-8-7-19-14)16-6-3-9-25-16/h1-9,12H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZOWCOBCNFLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

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